3-(4-Heptylphenyl)prop-2-enoyl chloride
Description
3-(4-Heptylphenyl)prop-2-enoyl chloride is an acryloyl chloride derivative featuring a heptyl (C₇H₁₅) substituent at the para position of its phenyl ring. This compound belongs to the cinnamoyl chloride family, characterized by a conjugated α,β-unsaturated carbonyl system.
Properties
CAS No. |
57045-19-9 |
|---|---|
Molecular Formula |
C16H21ClO |
Molecular Weight |
264.79 g/mol |
IUPAC Name |
3-(4-heptylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C16H21ClO/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)12-13-16(17)18/h8-13H,2-7H2,1H3 |
InChI Key |
PNGABSLKIWVPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-(4-Heptylphenyl)prop-2-enoyl chloride with structurally related acryloyl chlorides, highlighting differences in substituents, molecular weight, and key physical properties.
*Calculated based on molecular formula unless explicitly provided in evidence.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance electrophilicity of the carbonyl carbon, increasing reactivity in nucleophilic acyl substitutions (e.g., amidation, esterification) . Electron-Donating Groups (Heptyl, Ethoxy, Methoxy): Reduce electrophilicity, slowing reaction kinetics.
- Solubility: The heptyl group renders 3-(4-Heptylphenyl)prop-2-enoyl chloride highly lipophilic, favoring nonpolar solvents (e.g., hexane, chloroform). In contrast, ethoxy and trimethoxy derivatives exhibit improved solubility in polar solvents .
Acyl Chloride Reactivity
- Chloro/Fluoro Derivatives: The 4-chloro and 4-fluoro analogs () demonstrate high reactivity in amidation and esterification due to strong electron-withdrawing effects. For example, 4-fluorocinnamoyl chloride is utilized in synthesizing fluorescent dyes and bioactive molecules .
- Ethoxy/Trimethoxy Derivatives: The ethoxy group () and trimethoxy substituents () reduce electrophilicity, requiring harsher reaction conditions (e.g., elevated temperatures or catalysts). These compounds are often used in pharmaceutical intermediates .
- Heptyl Derivative: The bulky heptyl group may slow reaction rates but could stabilize micelle formation in surfactant applications.
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